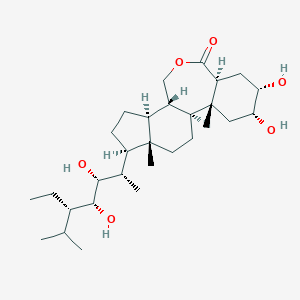

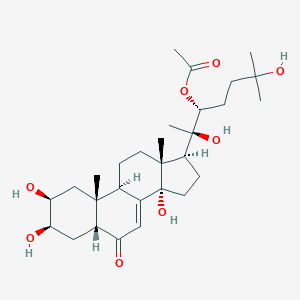

20-Hydroxyecdysone 22-acetate

説明

20-Hydroxyecdysone (20E) is a naturally occurring ecdysteroid hormone which controls the ecdysis (moulting) and metamorphosis of arthropods . It is also a phytoecdysteroid produced by various plants, including Cyanotis vaga, Ajuga turkestanica and Rhaponticum carthamoides where its purpose is presumably to disrupt the development and reproduction of insect pests . In arthropods, 20-hydroxyecdysone acts through the ecdysone receptor . Although mammals lack this receptor, 20-hydroxyecdysone affects mammalian biological systems . 20-Hydroxyecdysone 22-Acetate is used in the preparation of steroidal ligands and their use in gene switch modulation .

Molecular Structure Analysis

The molecular formula of 20-Hydroxyecdysone is C27H44O7 . The molecular structure of 20-Hydroxyecdysone 2,3:20,22-diacetonide, which is similar to this compound, is available .科学的研究の応用

Defensive Function in Insects

20-Hydroxyecdysone 22-acetate has been identified as a major component in the secretion of elytral and pronotal glands of Chrysolina carnifex, a leaf beetle. This high concentration of ecdysteroid in an insect's exocrine secretion is discussed in terms of its potential defensive function against predators or parasites (Laurent, Braekman, Daloze, & Pasteels, 2003).

Synthesis for Potential Drug Creation

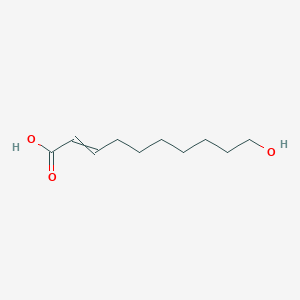

A scheme for the selective conjugation of 20-Hydroxyecdysone (20E) at the 22-position, with the synthesis of 20E 22-esters from both lower and higher fatty acids, has been developed. This opens prospects for the creation of drugs with prolonged action (Politova, Punegov, Volodin, & Ignatov, 2005).

Role in Ecdysteroid Metabolism

Research on selective acetylation of 20-hydroxyecdysone led to partial synthesis of various mono-, di-, and triacetate derivatives, some of which are minor, naturally occurring ecdysteroids. This provides insights into ecdysteroid metabolism and diversity (Suksamrarn & Pattanaprateep, 1995).

High Concentration in Developmental Stages of Arthropods

In Pycnogonum litorale, a marine arthropod, this compound is found in excessively high levels in all developmental stages, including embryos, larvae, and juveniles. This compound represents a significant portion of the total ecdysteroids in these stages, indicating its importance in arthropod development (Tomaschko & Bückmann, 1993).

Impact on Cellular Growth and Components

A study on the effects of this compound on Chlorella vulgaris, a green alga, reported stimulation of growth and cellular components like DNA, RNA, and proteins. This suggests potential broader biological roles of ecdysteroids beyond their known functions in arthropods (Bajguz & Dinan, 2004).

Clinical Potential for Neuromuscular, Cardio-Metabolic, and Respiratory Diseases

Research has shown the pharmaceutical and medical applications of 20-hydroxyecdysone in mammals, including anabolic, hypolipidemic, anti-diabetic, and anti-inflammatory effects. Clinical trials have evaluated its use in treating neuromuscular, cardio-metabolic, and respiratory diseases (Dinan, Dioh, Veillet, & Lafont, 2021).

Muscle-Specific Anabolic Effects in Vertebrates

20-Hydroxyecdysone was observed to increase muscle size in rats in a muscle-specific fashion. This suggests its potential as an anabolic agent in therapeutic treatments against muscle atrophy, providing an alternative to anabolic-androgenic steroids (Tóth, Szabó, Kacsala, Heger, & Zádor, 2008).

Structural Modification for Enhanced Biological Activity

Progress in the chemical structural modification of 20-hydroxyecdysone has been noted, with implications for its use in pharmacology. The modifications aim to enhance its biological activities, including promoting protein synthesis and improving cognitive functions (Hai, 2009).

作用機序

Target of Action

20-Hydroxyecdysone (20E) is a polyhydroxylated sterol, functioning as a molting and metamorphosis hormone of insects, crustaceans, fungi, and nematodes . In arthropods, 20-hydroxyecdysone acts through the ecdysone receptor . Although mammals lack this receptor, 20-hydroxyecdysone affects mammalian biological systems. In humans, it is hypothesized to bind to the estrogen receptor beta (ERβ) protein-coding gene .

Mode of Action

The mechanism of action of 20-Hydroxyecdysone on human muscle cells is relatively selective activation of the beta form of the estrogen receptor (ERβ), which is known to result in muscle hypertrophy . It mimics the effect of IGF-1 in a dose-dependent manner, with significant difference from the control occurring at 1–10 μM .

Biochemical Pathways

Ecdysteroids are derived from enzymatic modification of cholesterol by p450 enzymes. This occurs by a mechanism similar to steroid synthesis in vertebrates. Ecdysone and 20-hydroxyecdysone regulate larval molts, onset of puparium formation, and metamorphosis .

Pharmacokinetics

For 20-hydroxyecdysone, it is known that it is metabolized hepatically and has an elimination half-life of 4-9 hours .

Result of Action

20-Hydroxyecdysone has been shown to have a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . It has beneficial effects in mammals: anabolic, hypolipidemic, anti-diabetic, anti-inflammatory, hepatoprotective, etc .

Action Environment

The action of 20-Hydroxyecdysone 22-acetate can be influenced by various environmental factors, although specific studies on this aspect are limited. It is known that 20-hydroxyecdysone is a naturally occurring compound in certain plant species, where it is believed to contribute to the deterrence of invertebrate predators . This suggests that its action and efficacy could potentially be influenced by factors such as the presence of other compounds, pH, temperature, and other environmental conditions.

将来の方向性

There is growing interest in the pharmaceutical and medical applications of 20-hydroxyecdysone (20E), a polyhydroxylated steroid which naturally occurs in low but very significant amounts in invertebrates, where it has hormonal roles, and in certain plant species . The effects of 20E have been evaluated in early stage clinical trials in healthy volunteers and in patients for the treatment of neuromuscular, cardio-metabolic or respiratory diseases . The prospects and limitations of developing 20E as a drug are discussed, including the requirement for a better evaluation of its safety and pharmacological profile and for developing a production process compliant with pharmaceutical standards .

特性

IUPAC Name |

[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O8/c1-16(30)37-24(9-10-25(2,3)34)28(6,35)23-8-12-29(36)18-13-20(31)19-14-21(32)22(33)15-26(19,4)17(18)7-11-27(23,29)5/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIZECBIJHIPCU-FORVDKSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC(C)(C)O)C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](CCC(C)(C)O)[C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575676 | |

| Record name | (2beta,3beta,5beta,22R)-2,3,14,20,25-Pentahydroxy-6-oxocholest-7-en-22-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22799-02-6 | |

| Record name | (2beta,3beta,5beta,22R)-2,3,14,20,25-Pentahydroxy-6-oxocholest-7-en-22-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

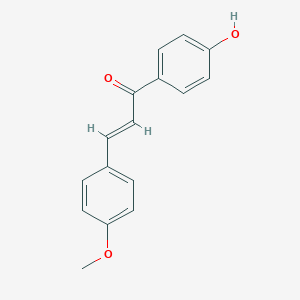

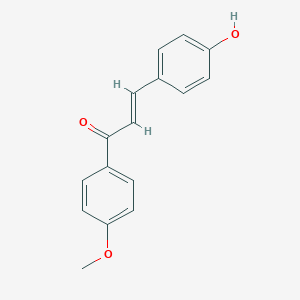

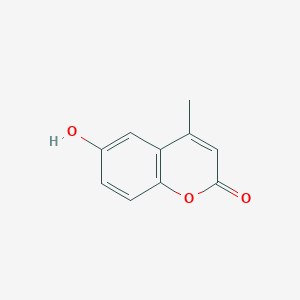

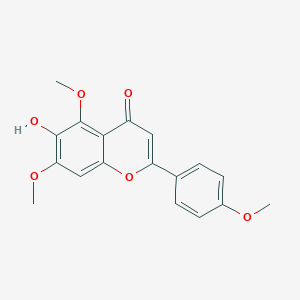

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 20-Hydroxyecdysone 22-acetate in arthropods?

A: While 20-Hydroxyecdysone is the primary molting hormone in arthropods, this compound appears to be biologically inactive in this regard. [] Interestingly, it constitutes a significant portion of the total ecdysteroids in certain species like the pycnogonid Pycnogonum litorale. [, ] In this species, this compound, along with other ecdysteroids lacking a free 22-OH group, is secreted as a chemical defense mechanism against predators. [, ]

Q2: How does the ecdysteroid profile change during the development of Pycnogonum litorale?

A: Pycnogonum litorale contains exceptionally high levels of ecdysteroids throughout its life cycle. [] Juveniles exhibit the highest total amount ever recorded in arthropods, reaching 0.1% of their dry weight. [] While this compound remains the predominant ecdysteroid in all stages, 20-Hydroxyecdysone peaks specifically at apolysis, suggesting its role as the primary molting hormone. []

Q3: Is this compound found in other arthropods besides Pycnogonum litorale?

A: Yes, this compound has been identified in the haemolymph of the Kuruma prawn, Penaeus japonicus. [] Additionally, it has been detected in the testes of the silkmoth, Bombyx mori, alongside 20-Hydroxyecdysone and ecdysone. []

Q4: What is the ecological role of this compound in Pycnogonum litorale?

A: Pycnogonum litorale releases a defensive secretion containing a mixture of eight ecdysteroids when disturbed, with this compound being the major component. [] This secretion effectively deters predation by the common shore crab, Carcinus maenas, highlighting the importance of this compound in the chemical defense strategy of this pycnogonid. [, ]

Q5: How does the ecdysteroid composition vary in different plant species?

A: The diversity and abundance of ecdysteroids vary greatly among plant species. For instance, Silene otites contains a complex cocktail with 20-Hydroxyecdysone as the primary component, along with significant amounts of 2-deoxyecdysone, 2-deoxy-20-hydroxyecdysone, this compound, and numerous minor ecdysteroids. [] In contrast, Serratula centauroides exhibits a different profile, with 20-Hydroxyecdysone being the most abundant, followed by integristerone A, 2-deoxy-20-hydroxyecdysone, and other minor ecdysteroids, including this compound. []

Q6: What are the potential applications of identifying and characterizing novel ecdysteroids like those found in Silene otites?

A: The discovery of new ecdysteroids with diverse structures, such as the 21-hydroxylated ecdysteroids in Silene otites, provides valuable tools for investigating insect-plant interactions. [] Understanding the biological activity of these compounds could lead to developing novel insect control strategies or exploring their potential applications in other fields.

Q7: How do researchers study the metabolism of ecdysteroids in invertebrates?

A: Researchers use techniques like injecting radiolabeled hormones, followed by High-Performance Liquid Chromatography (HPLC) analysis to investigate ecdysteroid metabolism. [] This approach allows them to track the conversion of precursor molecules into metabolites and identify the specific enzymes involved in these processes.

Q8: Can you provide an example of how ecdysteroid metabolism differs between invertebrates?

A: In the terrestrial snail Cepaea nemoralis, ecdysone is converted into 20-Hydroxyecdysone, which is further metabolized into this compound and a novel ecdysteroid named malacosterone (16β,20-dihydroxyecdysone). [] Unlike some other gastropods, Cepaea nemoralis does not produce ecdysonoic acids or polar conjugates. [] This difference highlights the diversity in ecdysteroid metabolism across invertebrate species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。